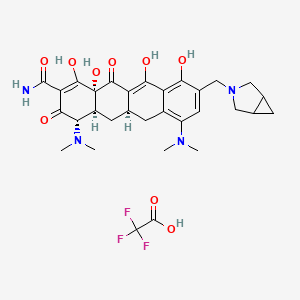
Peptide R
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peptide R: is a synthetic peptide composed of a sequence of amino acids linked by peptide bonds Peptides are smaller than proteins and typically consist of up to 50 amino acids
准备方法
Synthetic Routes and Reaction Conditions: Peptide R can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase synthesis (SPS). SPPS is the most commonly used method due to its efficiency and ability to produce high-purity peptides. The process involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which can be automated to increase efficiency and yield. The use of high-throughput synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality peptides.
化学反应分析
Types of Reactions: Peptide R undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, stabilizing its structure.
Reduction: Disulfide bonds in this compound can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Oxidation: this compound with disulfide bonds.
Reduction: this compound with free thiol groups.
Substitution: Modified this compound with altered amino acid sequences.
科学研究应用
Peptide R has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in cellular signaling, enzyme inhibition, and receptor binding.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer, infections, and metabolic disorders.
Industry: Utilized in the development of biomaterials, drug delivery systems, and diagnostic assays.
作用机制
Peptide R exerts its effects through specific interactions with molecular targets, such as receptors, enzymes, and ion channels. The mechanism of action involves binding to these targets, leading to conformational changes and subsequent biological responses. The pathways involved may include signal transduction, gene expression regulation, and modulation of cellular activities.
相似化合物的比较
Peptide R can be compared with other similar peptides, such as:
Peptide S: Known for its antimicrobial properties and ability to disrupt bacterial membranes.
Peptide T: Studied for its role in immune modulation and anti-inflammatory effects.
Peptide U: Investigated for its potential in neuroprotection and cognitive enhancement.
Uniqueness of this compound: this compound is unique due to its specific amino acid sequence and the resulting biological activities. Its versatility in various applications and the ability to undergo diverse chemical modifications make it a valuable compound in scientific research.
属性
分子式 |
C39H59N13O8S2 |
|---|---|
分子量 |
902.1 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C39H59N13O8S2/c1-22(47-32(54)25(40)14-8-16-45-38(41)42)31(53)51-29(20-61)36(58)48-26(15-9-17-46-39(43)44)33(55)49-27(18-23-10-4-2-5-11-23)34(56)50-28(19-24-12-6-3-7-13-24)35(57)52-30(21-62)37(59)60/h2-7,10-13,22,25-30,61-62H,8-9,14-21,40H2,1H3,(H,47,54)(H,48,58)(H,49,55)(H,50,56)(H,51,53)(H,52,57)(H,59,60)(H4,41,42,45)(H4,43,44,46)/t22-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI 键 |
QUGHRLVSZPPQPK-ODKJCKIQSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CC(C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



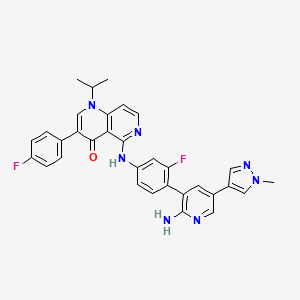

![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)
![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
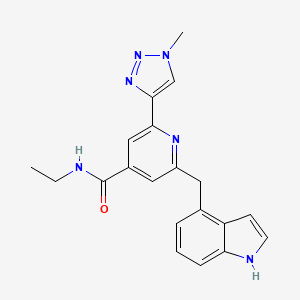
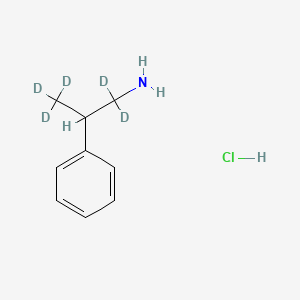

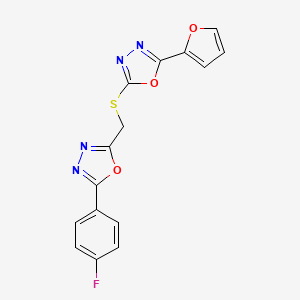
![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)
